2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3
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Overview
Description
“2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3”, also known as Thymol D13, is a stable isotope labelled compound . It is a versatile material used in scientific research, including drug synthesis and environmental studies.
Molecular Structure Analysis
The molecular formula of “2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3” is C10 2H13 H O . The molecular weight is 163.30 .Scientific Research Applications
Spectroscopic Identification and Polymorphism
- The ortho-hydroxy aryl Schiff base and its deutero-derivative, similar in structure to 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3, have been studied through spectroscopic methods. These studies revealed insights into hydrogen bond vibrations and quasi-isostructural polymorphism, emphasizing the compound's role in understanding hydrogen bonding and molecular structure (Hetmańczyk et al., 2021).
Mass Spectral Fragmentation
- Research on propofol, a compound related to 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3, helps in understanding its mass spectral fragmentation pattern. This understanding is crucial for defining pharmacokinetics and pharmacodynamics in scientific research (Bajpai et al., 2005).
Solvatochromism and Solvent Interactions
- The study of nitro-substituted phenolates, which have structural similarities to 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3, demonstrates their solvatochromic properties and interactions with various solvents. This research is vital for understanding solvent-solute interactions and solvatochromic switches in chemical processes (Nandi et al., 2012).
Palladium-Induced Intramolecular Cyclization
- Research on palladium(II)-induced intramolecular cyclization of phenol derivatives, closely related to 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3, provides insights into chemical reactions and regioselectivity, which are fundamental in synthetic chemistry and drug development (Hosokawa et al., 1976).
TMAH Thermochemolysis of Lignin Model Compounds
- The study of tetramethylammonium hydroxide (TMAH) thermochemolysis of lignin model compounds, including structures similar to 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3, is significant for understanding lignin degradation and potential applications in biofuels and materials science (Kuroda et al., 2009).
Quinoline-Based Isomers in Fluorescence Sensing
- Research on quinoline-based isomers and their fluorescence sensing properties enhances the understanding of chemical sensors and their applications in detecting metal ions, relevant to compounds like 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 (Hazra et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2,4,5-trideuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(trideuteriomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSRCZKZVOBKFT-JPLVHWSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 |
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